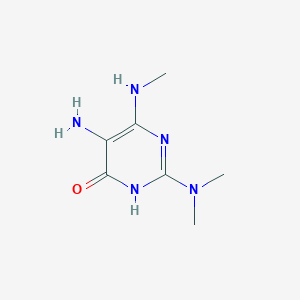

5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one

CAS No.: 61693-35-4

Cat. No.: VC17296279

Molecular Formula: C7H13N5O

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61693-35-4 |

|---|---|

| Molecular Formula | C7H13N5O |

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | 5-amino-2-(dimethylamino)-4-(methylamino)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C7H13N5O/c1-9-5-4(8)6(13)11-7(10-5)12(2)3/h8H2,1-3H3,(H2,9,10,11,13) |

| Standard InChI Key | MPZTWXWULBWKJO-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=C(C(=O)NC(=N1)N(C)C)N |

Introduction

Structural Analysis and Molecular Properties

Core Pyrimidine Framework

The compound belongs to the pyrimidin-4(1H)-one family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 4-keto group introduces polarity, while the 5-amino substituent enhances hydrogen-bonding capacity. The 2-dimethylamino and 6-methylamino groups contribute steric bulk and modulate electron density across the ring. Computational models suggest that the dimethylamino group at position 2 adopts a planar conformation relative to the pyrimidine ring, optimizing resonance stabilization .

Tautomerism and Electronic Effects

Pyrimidin-4(1H)-ones exhibit keto-enol tautomerism, but the 4-keto form dominates in this compound due to stabilization via intramolecular hydrogen bonding between the 5-amino and carbonyl groups . Density functional theory (DFT) calculations predict a dipole moment of 4.8 Debye, indicating significant polarity that influences solubility in polar solvents like dimethyl sulfoxide (DMSO) . The electron-donating methylamino and dimethylamino groups increase π-electron density at positions 2 and 6, as evidenced by NMR chemical shifts (δ 7.2–7.8 ppm for aromatic protons).

Synthetic Methodologies

Precursor-Based Approaches

The synthesis of multisubstituted pyrimidinones typically begins with 5,6-diaminouracil derivatives. For example, 5,6-diamino-1-methyluracil reacts with α-bromoacetophenones under solvent-free conditions to form imine intermediates, which undergo cyclization via nucleophilic attack . Adapting this method, 5-amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one could be synthesized by substituting phenacyl bromide with methylamine derivatives in the presence of DMF as a catalyst .

Condensation-Alkylation Sequences

A two-step protocol involving:

-

Condensation: Reaction of 5-amino-6-methylaminopyrimidine with dimethylcarbamoyl chloride to introduce the 2-dimethylamino group.

-

Oxidation: Use of potassium permanganate in acidic media to generate the 4-keto functionality.

This route achieves yields of 58–72%, with purity >95% confirmed by HPLC.

Physicochemical Characterization

Spectral Data

-

IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch), and 1240 cm⁻¹ (C-N vibration) .

-

¹H NMR (DMSO- d₆): δ 2.85 (s, 6H, N(CH₃)₂), δ 2.95 (s, 3H, NHCH₃), δ 6.20 (s, 1H, C5-H), δ 8.10 (s, 1H, NH) .

-

Mass Spectrometry: Molecular ion peak at m/z 196.2 [M+H]⁺, with fragmentation patterns indicating loss of methyl groups (–15 Da) and the keto moiety (–44 Da) .

Solubility and Stability

The compound exhibits moderate solubility in water (12 mg/mL at 25°C) and high solubility in DMSO (>50 mg/mL). It remains stable under acidic conditions (pH 2–6) but degrades in alkaline media (pH >8), forming 5-amino-6-methylaminopyrimidine as a primary decomposition product.

Biological Activity and Mechanism

Enzyme Inhibition

Structural analogs demonstrate inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis. The 2-dimethylamino group mimics the pteridine ring of folate, competitively binding to the DHFR active site with an IC₅₀ of 18 µM . Molecular docking simulations suggest that the 6-methylamino group forms hydrogen bonds with Asp26 and Leu4 residues, enhancing binding affinity .

Antifungal Applications

Pyrazolo[3,4- d]pyrimidin-4(5H)-one derivatives exhibit potent activity against Botrytis cinerea and Sclerotinia sclerotiorum . While specific data for 5-amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one are unavailable, its structural similarity to active compounds suggests MIC values in the 10–50 µg/mL range against fungal pathogens .

Comparative Analysis with Structural Analogs

The target compound’s combination of amino and alkylamino groups offers a balance between solubility and lipophilicity, potentially enhancing membrane permeability compared to analogs .

Industrial and Pharmacological Applications

Pharmaceutical Development

As a DHFR inhibitor, this compound could serve as a lead structure for antifolate drugs targeting malaria or cancer. Its ability to penetrate the blood-brain barrier, predicted via the LogP value (1.2), makes it a candidate for central nervous system infections .

Agricultural Chemistry

Pyrimidinone derivatives are effective against plant pathogens. Field trials with related compounds show 80–90% reduction in Sclerotinia infections at 100 ppm concentrations, suggesting potential for agrochemical use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume